Einecs 259-222-3
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Overview
Description
Preparation Methods
The synthesis of 9-hydroxy-4-androstene-3,17-dione involves several steps. One common method includes the oxidation of androst-4-ene-3,17-dione using specific oxidizing agents under controlled conditions . Industrial production methods often involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity .
Chemical Reactions Analysis
9-hydroxy-4-androstene-3,17-dione undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form different derivatives.
Reduction: It can be reduced to form other androstane derivatives.
Substitution: Various substitution reactions can occur, especially at the hydroxyl group, leading to the formation of esters and ethers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
9-hydroxy-4-androstene-3,17-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various steroids and other complex organic molecules.
Biology: This compound is studied for its role in various biological processes, including hormone regulation.
Medicine: It is investigated for its potential therapeutic uses, particularly in hormone replacement therapy and the treatment of certain cancers.
Industry: It is used in the production of various pharmaceuticals and as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 9-hydroxy-4-androstene-3,17-dione involves its interaction with androgen receptors in the body. It binds to these receptors, leading to the activation of specific genes that regulate various physiological processes. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in the development and maintenance of male characteristics .
Comparison with Similar Compounds
9-hydroxy-4-androstene-3,17-dione can be compared with other similar compounds such as:
Androst-4-ene-3,17-dione: This compound is a precursor in the synthesis of 9-hydroxy-4-androstene-3,17-dione and has similar chemical properties.
Testosterone: While structurally similar, testosterone has a different mechanism of action and is more potent in its biological effects.
Dihydrotestosterone: This compound is another potent androgen with a different set of biological activities compared to 9-hydroxy-4-androstene-3,17-dione
The uniqueness of 9-hydroxy-4-androstene-3,17-dione lies in its specific chemical structure, which allows it to undergo unique chemical reactions and interact with biological systems in distinct ways.
Properties
CAS No. |
54553-87-6 |
---|---|
Molecular Formula |
C18H16N2O6 |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
benzene-1,2,4-tricarboxylic acid;2-phenyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C9H10N2.C9H6O6/c1-2-4-8(5-3-1)9-10-6-7-11-9;10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-5H,6-7H2,(H,10,11);1-3H,(H,10,11)(H,12,13)(H,14,15) |
InChI Key |
XSUIFBBMMDAUOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC=CC=C2.C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O |
Related CAS |
54553-88-7 |
Origin of Product |
United States |
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